Cas no 29670-63-1 (2-phenyl-2-(phenylformamido)acetic acid)

2-phenyl-2-(phenylformamido)acetic acid structure
29670-63-1 structure
Product Name:2-phenyl-2-(phenylformamido)acetic acid
Numero CAS:29670-63-1
MF:C15H13NO3
MW:255.268624067307
MDL:MFCD00666894
CID:1442557
PubChem ID:4422109
Update Time:2025-06-15

2-phenyl-2-(phenylformamido)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-(benzoylamino)-
    • 2-phenyl-2-(phenylformamido)acetic acid
    • (benzoylamino)(phenyl)acetic acid
    • BENZOYLAMINO-PHENYL-ACETIC ACID
    • SR-01000309093-1
    • Z85968888
    • 29670-63-1
    • SMR000126722
    • AKOS000264476
    • AKOS016340002
    • MLS000544965
    • CS-0149807
    • MLS002206396
    • MFCD00666894
    • phenyl(phenylformamido)acetic acid
    • phenyl[(phenylcarbonyl)amino]acetic acid
    • benzeneacetic acid, alpha-(benzoylamino)-
    • benzeneacetic acid, .alpha.-(benzoylamino)-
    • DTXSID50403128
    • 3J-319S
    • ALBB-012976
    • CHEMBL1722404
    • ACDLFRQZDTZESK-UHFFFAOYSA-N
    • alpha-(Benzoylamino)benzeneacetic acid
    • N-BENZOYLPHENYLGLYCINE
    • 2-(benzoylamino)-2-phenylacetic acid
    • 74536-43-9
    • 2-benzamido-2-phenylacetic acid
    • SCHEMBL1649573
    • EN300-24233
    • Bionet2_001416
    • F17497
    • STK895673
    • SR-01000309093
    • J-501792
    • HMS1368A08
    • MDL: MFCD00666894
    • Inchi: 1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)
    • Chiave InChI: ACDLFRQZDTZESK-UHFFFAOYSA-N
    • Sorrisi: OC(C(C1C=CC=CC=1)NC(C1C=CC=CC=1)=O)=O

Proprietà calcolate

  • Massa esatta: 255.08954328g/mol
  • Massa monoisotopica: 255.08954328g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 317
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 66.4Ų

2-phenyl-2-(phenylformamido)acetic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-24233-0.05g
2-phenyl-2-(phenylformamido)acetic acid
29670-63-1 98%
0.05g
$19.0 2023-09-15
Enamine
EN300-24233-0.1g
2-phenyl-2-(phenylformamido)acetic acid
29670-63-1 98%
0.1g
$19.0 2023-09-15
Enamine
EN300-24233-0.25g
2-phenyl-2-(phenylformamido)acetic acid
29670-63-1 98%
0.25g
$19.0 2023-09-15
Enamine
EN300-24233-0.5g
2-phenyl-2-(phenylformamido)acetic acid
29670-63-1 98%
0.5g
$19.0 2023-09-15
Enamine
EN300-24233-1.0g
2-phenyl-2-(phenylformamido)acetic acid
29670-63-1 98%
1.0g
$19.0 2023-02-14
Enamine
EN300-24233-2.5g
2-phenyl-2-(phenylformamido)acetic acid
29670-63-1 98%
2.5g
$20.0 2023-09-15
Enamine
EN300-24233-5.0g
2-phenyl-2-(phenylformamido)acetic acid
29670-63-1 98%
5.0g
$21.0 2023-02-14
Enamine
EN300-24233-10.0g
2-phenyl-2-(phenylformamido)acetic acid
29670-63-1 98%
10.0g
$32.0 2023-02-14
Key Organics Ltd
3J-319S-1MG
2-(benzoylamino)-2-phenylacetic acid
29670-63-1 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
3J-319S-5MG
2-(benzoylamino)-2-phenylacetic acid
29670-63-1 >95%
5mg
£46.00 2025-02-09
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